

# Spectroscopic Profile of Antioxidant 1330: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Antioxidant 1330 (CAS No. 1709-70-2), a high-molecular-weight hindered phenolic antioxidant. The information presented herein is crucial for the identification, characterization, and quality control of this compound in various applications, including polymer stabilization and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data and provides detailed experimental protocols.

#### **Introduction to Antioxidant 1330**

Antioxidant 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a highly effective stabilizer for organic materials.[1] Its structure, featuring three sterically hindered phenolic groups, enables it to act as a potent free radical scavenger, thereby preventing thermo-oxidative degradation of materials.[2][3]

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for Antioxidant 1330.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Antioxidant 1330, both <sup>1</sup>H and <sup>13</sup>C NMR data are vital for confirming its identity.



Table 1: <sup>1</sup>H NMR Spectroscopic Data for Antioxidant 1330

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.0	S	6H	Ar-H
~5.1	S	3H	Ar-OH
~3.8	S	6H	Ar-CH <sub>2</sub> -Ar
~2.2	S	9Н	Ar-CH₃
~1.4	S	54H	С(СН3)3

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is representative for a spectrum recorded in CDCl<sub>3</sub>.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Antioxidant 1330

Chemical Shift (δ) ppm	Assignment
~152	Ar-C-OH
~139	Ar-C
~136	Ar-C
~129	Ar-C
~125	Ar-CH
~34	-C(CH₃)₃
~31	Ar-CH <sub>2</sub> -Ar
~30	-C(CH <sub>3</sub> )3
~20	Ar-CH₃

Note: The chemical shifts are approximate and based on typical values for similar hindered phenolic structures in CDCl<sub>3</sub>.



# Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Antioxidant 1330 is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for Antioxidant 1330

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3640	Strong, Sharp	O-H stretch (non-hydrogen bonded)
~2960	Strong	C-H stretch (aliphatic)
~1600	Medium	C=C stretch (aromatic)
~1430	Medium	C-H bend (aliphatic)
~1230	Strong	C-O stretch (phenol)
~870	Medium	Ar-H bend (out-of-plane)

Note: The spectrum is typically acquired using the KBr pellet technique.[4]

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Hindered phenolic antioxidants like Antioxidant 1330 exhibit characteristic absorption in the UV region.

Table 4: UV-Vis Spectroscopic Data for Antioxidant 1330

Wavelength (λmax)	Molar Absorptivity (ε)	Solvent
~280 nm	Not available	Ethanol/Methanol

Note: Phenolic compounds typically exhibit a primary absorption band around 280 nm.[5] The exact  $\lambda$ max and molar absorptivity can be influenced by the solvent and substitution pattern.

# **Experimental Protocols**



Detailed methodologies for obtaining the spectroscopic data are provided below.

## **NMR Spectroscopy Protocol**

- Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 or a modern Bruker 400 MHz instrument, is suitable.
- Sample Preparation:
  - Weigh approximately 10-20 mg of Antioxidant 1330.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
     Antioxidant 1330 is soluble in chloroform.
  - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
  - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signalto-noise ratio. Use the residual solvent peak of CHCl₃ at 7.26 ppm as an internal reference.
  - ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. Use the triplet signal of CDCl₃ at 77.2 ppm as an internal reference.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

#### **IR Spectroscopy Protocol**

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument, is used.
- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of Antioxidant 1330 with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.



- Place the resulting fine powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Acquire a background spectrum of a blank KBr pellet or empty sample compartment to subtract from the sample spectrum.
- Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

#### **UV-Vis Spectroscopy Protocol**

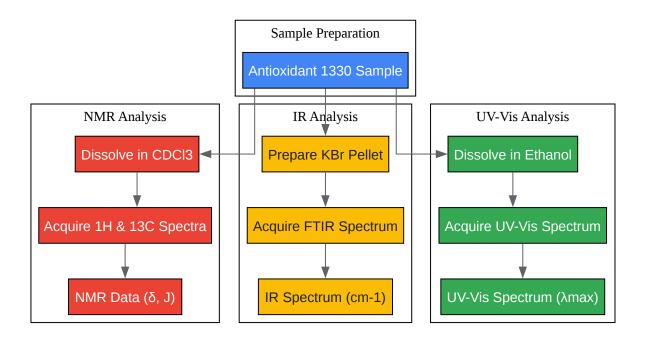
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- · Sample Preparation:
  - Prepare a stock solution of Antioxidant 1330 of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as ethanol or methanol.
  - From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
- Data Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
  - Fill a matched quartz cuvette with the sample solution.
  - Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).



 Data Processing: The absorption spectrum is plotted as absorbance versus wavelength. The λmax is identified as the peak of the absorption band.

# **Workflow and Signaling Pathway Diagrams**

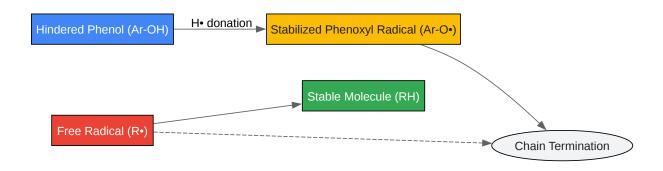
The following diagrams illustrate the general workflow for the spectroscopic analysis of Antioxidant 1330 and the antioxidant mechanism of hindered phenols.



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Caption: General workflow for the spectroscopic analysis of Antioxidant 1330.





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Caption: Antioxidant mechanism of a hindered phenol.

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